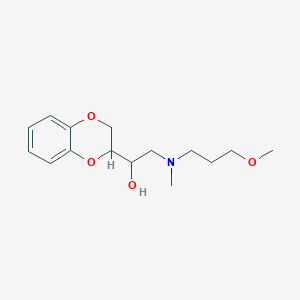
alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol, also known as MDBP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MDBP belongs to the class of benzodioxane derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body, including the MAPK/ERK and NF-κB pathways. alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has also been shown to inhibit the activity of certain enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. In addition, alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis method is well-established. However, one limitation of using alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several future directions for research on alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to better understand the mechanism of action of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol and its effects on the brain. In addition, more research is needed to explore the potential of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol as an anti-cancer agent and its potential use in combination with other drugs. Finally, the development of new synthesis methods for alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol may help to improve its pharmacological properties and increase its potential for use in clinical settings.
In conclusion, alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol is a promising chemical compound that has shown potential for a variety of therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its pharmacological properties. Further research is needed to fully understand the mechanism of action of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol and its potential use in clinical settings.
Synthesemethoden
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can be synthesized using a multi-step process that involves the reaction of 3-methoxypropylamine with 1,4-benzodioxane-2-carboxylic acid, followed by reduction and methylation. This synthesis method has been optimized to provide a high yield of pure alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol.
Wissenschaftliche Forschungsanwendungen
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. In addition, alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
13627-81-1 |
|---|---|
Produktname |
alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol |
Molekularformel |
C15H23NO4 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[3-methoxypropyl(methyl)amino]ethanol |
InChI |
InChI=1S/C15H23NO4/c1-16(8-5-9-18-2)10-12(17)15-11-19-13-6-3-4-7-14(13)20-15/h3-4,6-7,12,15,17H,5,8-11H2,1-2H3 |
InChI-Schlüssel |
VGDWCIGIXGUYHQ-UHFFFAOYSA-N |
SMILES |
CN(CCCOC)CC(C1COC2=CC=CC=C2O1)O |
Kanonische SMILES |
CN(CCCOC)CC(C1COC2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







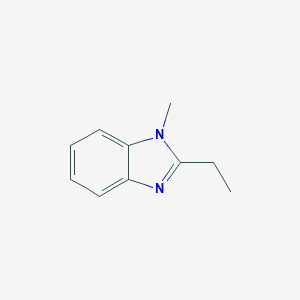
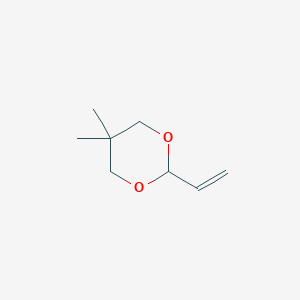
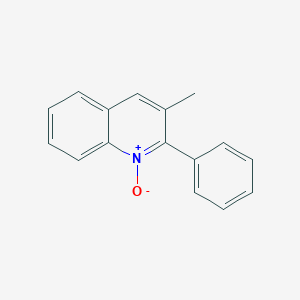
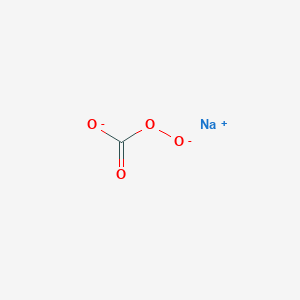

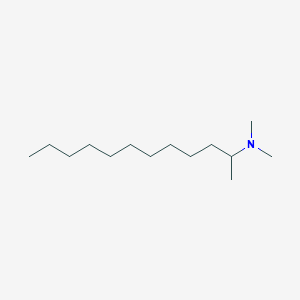
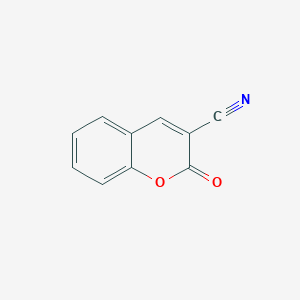
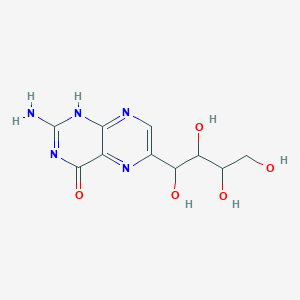

![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)